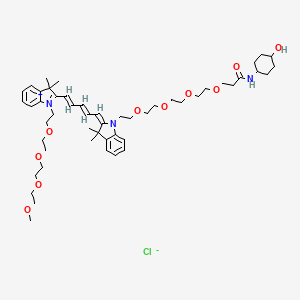

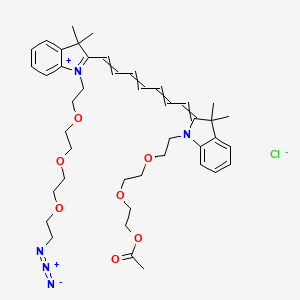

N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a hydroxyl group, which enables further derivatization or replacement with other reactive functional groups. The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance during binding.

科学的研究の応用

Biomedical Applications and Controlled Drug Release

- Poly(β-amino esters) and poly(amido amine), key components similar to N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5, are crucial in the synthesis of amphiphilic conetwork (APCN) gels and hydrogels. These materials have controlled composition, degradation, and release behavior, making them suitable for controlled release and tissue engineering applications (Bhingaradiya et al., 2017).

- PEG-based hydrogels with degradable linkers have been studied for drug carrier applications in cancer therapy. Their degradability and water-swellable properties enable efficient drug entrapment and delivery (Zhang et al., 2014).

Hydrogel Formation and Biocompatibility

- The formation of fast in situ forming, chemically crosslinked hydrogels using poly(ethylene glycol) (PEG) is essential in developing materials with a broad range of mechanical, degradation, and release properties. This technology is promising for delivering therapeutic agents and shows non-toxicity to mouse fibroblasts (Buwalda et al., 2019).

- The use of PEG in the formation of adhesive hydrogels for biological contexts, such as in-vitro cell encapsulation and in-vivo implantation, indicates its potential in wound healing, tissue repair, drug delivery, and tissue engineering (Strehin et al., 2013).

Bioconjugation and Drug Attachment

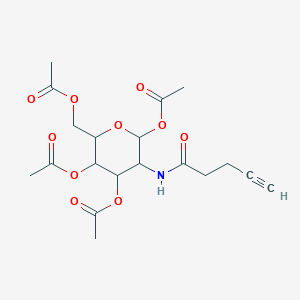

- Techniques for functionalizing poly(amido)-based dendrons with PEG, similar to N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5, have been explored for potential biological applications. The strain-promoted alkyne azide cycloaddition (SPAAC) strategy allows for the functionalization of macromolecular structures without metal contamination, which is crucial for biological applications (Ornelas et al., 2010).

- The attachment of drugs to polyethylene glycols, a process relevant to N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5, is a critical strategy in pharmaceuticals. Methods for functionalizing PEG to attach drugs like penicillin and aspirin have been developed, showcasing the versatility of PEG in drug delivery systems (Zalipsky et al., 1983).

Targeted Drug Delivery and Nanoparticle Stabilization

- PEGylation, the process of covalently bonding PEG to active molecules, has been used extensively to improve the bioavailability and reduce immunogenicity of biopharmaceuticals. This technique is relevant to the applications of N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 in targeted drug delivery systems (Crafts et al., 2016).

- The design of PEG-based ligands for biocompatible semiconductor and gold nanocrystals demonstrates PEG's role in extending pH and ionic stability, essential for nanoparticle-based drug delivery and imaging applications (Mei et al., 2008).

特性

製品名 |

N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 |

|---|---|

分子式 |

C51H76ClN3O10 |

分子量 |

926.63 |

IUPAC名 |

N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |

InChI |

InChI=1S/C51H75N3O10.ClH/c1-50(2)43-13-9-11-15-45(43)53(24-27-59-32-35-63-38-37-61-30-29-57-5)47(50)17-7-6-8-18-48-51(3,4)44-14-10-12-16-46(44)54(48)25-28-60-33-36-64-40-39-62-34-31-58-26-23-49(56)52-41-19-21-42(55)22-20-41;/h6-18,41-42,55H,19-40H2,1-5H3;1H |

InChIキー |

JFQMYTOWRSXERF-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NC5CCC(CC5)O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO, DMF, DCM, Water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)